Product packaging for 3-(4-Propylphenyl)azetidine(Cat. No.:)

3-(4-Propylphenyl)azetidine

Cat. No.: B13340840
M. Wt: 175.27 g/mol
InChI Key: LUSPFHHWVHBBTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Propylphenyl)azetidine is a chemical compound featuring a four-membered azetidine ring, a saturated heterocycle containing one nitrogen atom. This structure is classified as a 3-arylazetidine, a scaffold of significant interest in synthetic and medicinal chemistry . The azetidine subunit is a key pharmacophore found in a variety of natural and synthetic bioactive molecules . For research purposes, 3-arylazetidine derivatives like this compound serve as crucial building blocks for the development of novel heterocyclic amino acid derivatives and other functionalized compounds . Such derivatives are highly valuable as conformationally constrained analogues of natural amino acids and can be used to generate diverse compound libraries, such as DNA-encoded peptide libraries, for drug discovery . While specific biological data for this compound may be limited, structurally similar 3-arylazetidine-3-carboxylic acids have been utilized as building blocks to prepare small peptides and have been investigated as analogues of pharmaceuticals like the pain medication Meperidine . Furthermore, (3-arylazetidin-3-yl)acetate esters are explored in the preparation of pharmaceutically active agents, including positive allosteric modulators of GABAA receptors . Researchers can leverage this compound in various synthetic transformations, including cross-coupling reactions like the Suzuki-Miyaura cross-coupling, to create more complex and diverse molecules for screening and development . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N B13340840 3-(4-Propylphenyl)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3-(4-propylphenyl)azetidine

InChI

InChI=1S/C12H17N/c1-2-3-10-4-6-11(7-5-10)12-8-13-9-12/h4-7,12-13H,2-3,8-9H2,1H3

InChI Key

LUSPFHHWVHBBTB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2CNC2

Origin of Product

United States

Synthetic Methodologies for 3 4 Propylphenyl Azetidine and Analogous Arylazetidines

Classical Approaches to Azetidine (B1206935) Ring Formation

Classical methods for constructing the azetidine core predominantly rely on intramolecular cyclization reactions, a long-standing and widely utilized strategy. clockss.org

Intramolecular Nucleophilic Cyclization Reactions

The formation of the azetidine ring through intramolecular nucleophilic substitution is one of the most common and historical methods. clockss.orgacs.org This approach typically involves the cyclization of a γ-amino compound bearing a suitable leaving group. researchgate.net

The displacement of a leaving group by an internal nitrogen nucleophile is a fundamental route to azetidines. acs.org A variety of leaving groups, including halides (chlorides, bromides, iodides) and sulfonic esters (mesylates, tosylates), have been successfully employed. clockss.org The choice of leaving group can be influenced by the specific substrate and reaction conditions.

A classic example involves the reaction of primary amines with 2,4-dibromobutyrates to yield azetidine-2-carboxylic esters. clockss.org This method is versatile, allowing for diverse substituents on both the nitrogen and the carbon backbone. clockss.org However, a common challenge with these reactions is the competition with elimination pathways, which is exacerbated by the strain of the forming four-membered ring. acs.org

Triflate leaving groups are particularly effective due to their high reactivity, often enabling one-pot cyclization procedures. acs.org For instance, the synthesis of 1,3-disubstituted azetidines from 2-substituted-1,3-propanediols can be achieved by generating the bis-triflates in situ, followed by alkylation of a primary amine. organic-chemistry.org The superiority of triflates over tosylates has been demonstrated, especially in cases involving sterically hindered substrates. acs.org

A practical application of this methodology is the cyclization of arylglycine derivatives using (2-bromoethyl)sulfonium triflate. bristol.ac.uk This process, which proceeds through a proposed ylide intermediate, offers a mild and high-yielding route to various 2-substituted azetidines. bristol.ac.uk

Starting MaterialReagentsProductYield (%)Reference
2,4-dibromobutyratesPrimary aminesAzetidine-2-carboxylic estersVaries clockss.org
2-substituted-1,3-propanediolsTriflic anhydride, Primary amine1,3-disubstituted azetidinesGood organic-chemistry.org
Arylglycine derivatives(2-Bromoethyl)sulfonium triflate, DBU2-ArylazetidinesGood to High bristol.ac.uk

This table summarizes examples of intramolecular cyclization reactions for azetidine synthesis using various leaving groups.

The aminolysis of cyclic sulfates presents another effective pathway for azetidine synthesis. This method involves the reaction of a primary amine with a cyclic sulfate (B86663) derived from a 1,3-diol. researchgate.net The reaction proceeds via the formation of a 3-(ammonio)propyl sulfate intermediate, which then undergoes base-mediated cyclization to afford the azetidine. researchgate.net A notable advantage of this approach is the ability to perform the synthesis in water, often accelerated by microwave irradiation, leading to high yields and purity of the desired azetidines. researchgate.net This methodology has been successfully applied to synthesize a range of simple azetidines. researchgate.net For example, La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines provides a route to functionalized azetidines. frontiersin.org

Starting MaterialReagentsProductKey FeaturesReference
Cyclic sulfate of 1,3-propanediolPrimary aminesSimple azetidinesMicrowave-assisted, aqueous media researchgate.net
cis-3,4-epoxy aminesLa(OTf)3Functionalized azetidinesRegioselective frontiersin.org

This table highlights the use of cyclic sulfates and related compounds in the synthesis of azetidines.

Intermolecular [2+2] Cycloaddition Strategies

Intermolecular [2+2] cycloaddition reactions represent a more modern and atom-economical approach to constructing the azetidine ring system. springernature.com These methods typically involve the direct combination of two unsaturated precursors.

The Aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing functionalized azetidines. springernature.comrsc.org However, this reaction has historically faced challenges due to competing relaxation pathways of the photoexcited imine. springernature.com

Recent advancements have utilized visible-light photocatalysis to overcome these limitations. nih.gov For instance, a visible-light-mediated intermolecular Aza Paternò-Büchi reaction has been developed using 2-isoxazoline-3-carboxylates as the imine component. nih.gov This method employs a commercially available iridium photocatalyst to generate the triplet state of the oxime, which then undergoes cycloaddition with a wide range of alkenes. nih.gov This approach is characterized by its operational simplicity and mild conditions. nih.gov

Another innovative strategy involves the photocatalytic dehydrogenative [2+2] cycloaddition of amines with alkenes. nih.govacs.orgacs.org This oxidative formal Aza Paternò-Büchi reaction is induced by the photoredox-catalyzed aerobic oxidation of dihydroquinoxalinones, which serve as the amine precursors. nih.govacs.org The resulting iminium species undergoes intermolecular [2+2] cyclization with various alkenes to produce functionalized azetidines stereoselectively and in high yields. nih.govacs.orgacs.org

Imine/Amine PrecursorAlkeneCatalyst/ConditionsProductReference
2-Isoxazoline-3-carboxylatesVarious alkenesIridium photocatalyst, visible lightHighly functionalized azetidines nih.gov
DihydroquinoxalinonesVarious alkenesIr(ppy)3, blue LED, airDihydro-1H-azeto[1,2-a]quinoxalin-3(4H)-ones nih.govacs.orgacs.org

This table showcases recent advances in photocatalytic [2+2] cycloadditions for azetidine synthesis.

Copper(I)-catalyzed [3+1] cycloaddition reactions provide an alternative and powerful strategy for the synthesis of highly substituted azetidines. nih.govnsf.gov This methodology often involves the reaction of a metallo-enolcarbene with an imido-sulfur ylide. nih.govnsf.gov

One notable example is the asymmetric [3+1]-cycloaddition of silyl-protected Z-γ-substituted enoldiazoacetates with imido-sulfur ylides, catalyzed by a chiral sabox copper(I) complex. nih.govnsf.gov This reaction proceeds with high yield and stereocontrol, affording chiral azetine-2-carboxylates. Subsequent hydrogenation of these azetines leads to the all-cis stereoisomers of tetrasubstituted azetidine-2-carboxylic acids and their derivatives. nih.govnsf.gov This method is significant as it allows for the construction of azetidines with multiple chiral centers from readily accessible starting materials. nih.govnsf.gov The proposed mechanism involves the formation of a copper-enolcarbene intermediate which then reacts with the sulfur ylide. researchgate.net

Diazo CompoundYlideCatalystProductKey FeaturesReference
Silyl-protected Z-γ-substituted enoldiazoacetatesImido-sulfur ylidesChiral sabox copper(I)Chiral tetrasubstituted azetidine-2-carboxylatesAsymmetric, high stereocontrol nih.govnsf.gov

This table illustrates the application of copper(I)-catalyzed [3+1] cycloaddition in the synthesis of complex azetidines.

Advanced and Catalytic Strategies for Azetidine Synthesis

In addition to classical reduction methods, a number of advanced and catalytic strategies have emerged for the synthesis of azetidines, offering improved efficiency, selectivity, and functional group tolerance. These methods often employ transition metal catalysts to facilitate ring closure and functionalization reactions.

Metal-Catalyzed Ring Closure and Functionalization Reactions

Palladium catalysis has enabled the development of efficient methods for synthesizing azetidines through the intramolecular amination of unactivated C(sp³)–H bonds. organic-chemistry.orgacs.org This approach utilizes a picolinamide (B142947) (PA) directing group to facilitate the cyclization of amine substrates. organic-chemistry.orgnih.gov The reaction features relatively low catalyst loading, the use of inexpensive reagents, and convenient operating conditions, making it a practical and economical choice. organic-chemistry.orgacs.org

The transformation of γ-C(sp³)–H bonds into C–N bonds proceeds through a proposed Pd(II)/Pd(IV) catalytic cycle, yielding azetidines with high diastereoselectivity. organic-chemistry.org This method has been successfully applied to the synthesis of various azabicyclic scaffolds. nih.govacs.org Deuteration studies have revealed that primary γ-C–H bonds are the most reactive in this transformation. organic-chemistry.org The development of more easily removable picolinamide auxiliaries has further enhanced the synthetic utility of this method. organic-chemistry.org

Nickel-catalyzed reactions have provided a novel approach to the synthesis of functionalized azetidines, particularly those bearing all-carbon quaternary centers. researchgate.netacs.org This strategy harnesses the ring strain of bench-stable benzoylated 1-azabicyclo[1.1.0]butanes (ABBs) in a Suzuki C(sp²)–C(sp³) cross-coupling reaction with commercially available boronic acids. researchgate.netacs.orgorganic-chemistry.org

This method demonstrates a broad substrate scope, excellent functional group tolerance, and scalability. acs.org Mechanistic studies suggest a polar-radical relay mechanism where a catalytic amount of bromide initiates the ring opening of the ABB to form a redox-active azetidine intermediate. acs.orgnih.gov This intermediate then participates in the nickel-catalyzed cross-coupling reaction. acs.orgnih.gov Intriguingly, the synergistic bromide and nickel catalysis can be derived from a single nickel source, such as NiBr₂. acs.orgnih.gov This methodology has been successfully applied to the modification of natural products and biologically relevant molecules. acs.orgorganic-chemistry.org

Gold catalysis has emerged as a powerful tool for the synthesis of azetidin-3-ones, which are versatile precursors to functionalized azetidines. nih.govthieme-connect.com This method involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov The reaction proceeds through the formation of a reactive α-oxo gold carbene intermediate, generated via intermolecular oxidation of the terminal alkyne. nih.govnih.gov This carbene then undergoes intramolecular N-H insertion to form the azetidin-3-one (B1332698) ring. nih.gov

A key advantage of this approach is its flexibility and stereoselectivity, allowing for the synthesis of chiral azetidin-3-ones with high enantiomeric excess, often greater than 98%. nih.gov The use of a t-butanesulfonyl protecting group is advantageous as it can be readily removed from the azetidine ring under acidic conditions. nih.gov This method tolerates a range of functional groups, including acid-labile protecting groups like Boc and MOM, due to the absence of acid additives in the reaction. nih.gov Additionally, a rare gold-catalyzed 4-exo-dig cyclization of N-tosyl homopropargyl amines has been reported for the stereoselective synthesis of (Z)-2-alkylidene-1-tosylazetidines. acs.org

Lanthanide catalysts, particularly lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have proven to be effective in promoting the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines. nih.govfrontiersin.orgnih.gov This reaction proceeds in high yields and exhibits excellent tolerance for various functional groups, including those that are acid-sensitive or Lewis basic. nih.govfrontiersin.org

The La(OTf)₃ catalyst promotes the C3-selective intramolecular aminolysis of the cis-epoxy amine, leading to the formation of the azetidine ring. nih.govfrontiersin.org In contrast, the same catalyst can induce a 5-endo-tet cyclization of the corresponding trans-3,4-epoxy amines to give 3-hydroxypyrrolidines. nih.govfrontiersin.org The reaction is typically carried out in a solvent such as 1,2-dichloroethane (B1671644) (DCE) at reflux temperature. nih.govfrontiersin.org Computational studies suggest that the coordination of the lanthanum(III) ion to the substrate and/or product is responsible for the observed regioselectivity. nih.govfrontiersin.org

Organocatalytic and Photochemical Approaches

Visible-light photoredox catalysis has gained prominence as a green and powerful method for organic synthesis. The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, is a direct route to azetidines. researchgate.net Recently, a visible-light-mediated intermolecular aza Paternò-Büchi reaction has been developed using an iridium photocatalyst. nih.gov This method utilizes 2-isoxazoline-3-carboxylates as oxime precursors, which, upon triplet energy transfer, react with a variety of alkenes to form highly functionalized azetidines under mild conditions. nih.gov The resulting azetidine products can be readily deprotected to yield the free azetidine scaffold. nih.gov

Another photochemical approach involves the radical functionalization of 3-aryl-oxetanes and azetidines. chemrxiv.org Using visible light photoredox catalysis, tertiary benzylic radicals are generated from 3-aryl-3-carboxylic acid azetidines, which can then undergo conjugate addition to activated alkenes, leading to 3-aryl-3-alkyl substituted azetidines. chemrxiv.org This method allows for the diversification of the azetidine core at the 3-position.

The table below presents examples of visible-light-mediated syntheses of azetidine derivatives.

PhotocatalystReaction TypeSubstratesProduct TypeYieldReference
Ir(III) complexIntermolecular [2+2] Cycloaddition2-Isoxazoline-3-carboxylate, AlkeneFunctionalized azetidineup to 99% nih.gov
-Intramolecular [2+2] CycloadditionImine and Alkene containing precursorsBicyclic azetidineHigh researchgate.net
-Radical Functionalization3-Arylazetidine-3-carboxylic acid, Activated alkene3-Aryl-3-alkyl azetidineModerate to good chemrxiv.org

Organophosphines are versatile nucleophilic catalysts that can mediate a variety of chemical transformations, including the synthesis of heterocyclic compounds. Phosphine-catalyzed annulation reactions are particularly useful for constructing cyclic systems. mdpi.com For instance, the reaction of alkynyl ketones with N-tosylimines can be catalyzed by triphenylphosphine (B44618) (Bu₃P) to afford highly functionalized 3-pyrrolines. rsc.org Interestingly, when a different organocatalyst, 4-(dimethylamino)pyridine (DMAP), was used, the reaction produced completely substituted azetidines, albeit in moderate yields. rsc.org

While specific examples of organophosphine-catalyzed reactions for the direct synthesis of 3-(4-propylphenyl)azetidine are scarce, the general principles of phosphine-catalyzed cycloadditions are applicable. These reactions typically involve the initial nucleophilic addition of the phosphine (B1218219) to an activated substrate, such as an allenoate, to form a zwitterionic intermediate. mdpi.com This intermediate can then undergo a cycloaddition with a suitable partner, such as an imine, to form the heterocyclic ring. The development of chiral phosphine catalysts has also enabled the enantioselective synthesis of various heterocyclic products. mdpi.com

Electrochemical synthesis offers a sustainable alternative to traditional chemical methods by using electricity as a traceless reagent. This approach can be applied to the synthesis of azetidines through various strategies. One such method is the electroreductive intramolecular cross-coupling of imines with alkoxycarbonyl compounds to produce azetidin-2-ones. acs.org This reaction is promoted by the use of a sacrificial anode and a suitable mediator.

More directly, an electrocatalytic intramolecular hydroamination of allylic sulfonamides has been shown to yield azetidines in good yields. organic-chemistry.org This process merges cobalt catalysis with electricity to regioselectively generate a key carbocationic intermediate, which then undergoes intramolecular C-N bond formation to close the azetidine ring. organic-chemistry.org While this method has been demonstrated for the synthesis of various substituted azetidines, its application to 3-aryl derivatives would depend on the synthesis of the appropriate allylic sulfonamide precursor.

Another electrochemical approach is the electrocyclization of N-alkenylnitrones, which provides access to azetidine nitrones. nih.gov These strained heterocycles can then be converted into a variety of densely substituted azetidines through subsequent reduction, cycloaddition, or nucleophilic addition reactions. nih.gov

One of the most effective and modular strategies for the synthesis of 3-arylazetidines is the strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs). ABBs are highly strained molecules that readily undergo ring-opening reactions, providing a versatile entry to 1,3-disubstituted azetidines. arkat-usa.orgresearchgate.netresearchgate.net

The C3-functionalization of ABBs can be achieved through nucleophilic ring-opening with aryl Grignard reagents. arkat-usa.orgresearchgate.net The ABB system is typically generated in situ from a suitable precursor. The use of a less nucleophilic organolithium reagent, such as n-butyllithium, for the initial lithiation step has been shown to suppress the formation of byproducts. arkat-usa.orgresearchgate.net The subsequent addition of an aryl Grignard reagent, such as (4-propylphenyl)magnesium bromide, would lead to the formation of the corresponding N-azetidinylmagnesium intermediate, which upon aqueous workup, yields the desired this compound.

This methodology has been further extended to one-pot procedures for the synthesis of 1,3-bisarylated azetidines. researchgate.net After the initial strain-release arylation, the resulting N-azetidinylmagnesium intermediate can be directly subjected to a palladium-catalyzed Buchwald-Hartwig coupling with an aryl bromide, or a nucleophilic aromatic substitution (SNAr) with an activated aryl fluoride, to install a second aryl group at the nitrogen atom. arkat-usa.orgresearchgate.net This one-pot approach enhances the efficiency and step-economy of the synthesis. researchgate.net

The following table provides representative data for the synthesis of 3-arylazetidines via the strain-release functionalization of ABBs.

Aryl Grignard ReagentN-Arylation MethodProductYieldReference
PhMgBr-3-Phenylazetidine (B587272)75% researchgate.net
4-MeOPhMgBr-3-(4-Methoxyphenyl)azetidine81% researchgate.net
4-CF₃PhMgBrSNAr with 2-fluoropyridine1-(Pyridin-2-yl)-3-(4-(trifluoromethyl)phenyl)azetidine65% researchgate.net
PhMgBrBuchwald-Hartwig with 4-bromotoluene1-(p-Tolyl)-3-phenylazetidine81% researchgate.net

Functional Group Transformations on Pre-formed Azetidine Rings

The modification of a pre-formed azetidine ring is a common strategy for introducing aryl groups, such as the 4-propylphenyl moiety. A notable example is the palladium-catalyzed Hiyama cross-coupling reaction. This method involves the reaction of 3-iodoazetidine (B8093280) with an arylsilane in the presence of a palladium catalyst to yield the corresponding 3-arylazetidine. acs.org This approach offers a direct way to introduce a variety of aryl groups onto the azetidine core under mild conditions. acs.org

Another significant functional group transformation is the reduction of azetidin-2-ones, also known as β-lactams. These compounds are readily available and can be reduced to the corresponding azetidines using reagents like diborane, lithium aluminum hydride (LiAlH₄), or more efficiently with alanes. acs.orgrsc.org A key advantage of this method is that the stereochemistry of the substituents on the ring is typically retained during the reduction process. acs.org However, the presence of Lewis acids and alanes can sometimes lead to the undesired ring-opening of the strained four-membered ring, particularly when electron-rich phenyl groups are present. rsc.org To circumvent this, protocols using sodium borohydride (B1222165) (NaBH₄) in isopropanol (B130326) have been developed for the diastereoselective synthesis of trans-azetidines from C-3 functionalized azetidin-2-ones. rsc.org

Furthermore, functionalization can be achieved through the ring-opening of 1-azabicyclo[1.1.0]butanes (ABBs). The treatment of ABBs with aryl Grignard reagents can lead to the formation of 3-arylazetidines. arkat-usa.org This strain-release approach provides a pathway to 1,3-disubstituted azetidines. arkat-usa.orguni-muenchen.de

Stereoselective Synthesis of this compound Derivatives

Controlling the stereochemistry of substituents on the azetidine ring is crucial for developing pharmacologically active compounds. Several stereoselective strategies have been developed to achieve this.

Diastereoselective Cyclization Strategies

Diastereoselectivity can be achieved during the cyclization process to form the azetidine ring. One approach involves the intramolecular cyclization of γ-aminoalcohols under Mitsunobu conditions, which can lead to the formation of trans-2-aryl-3-chloroazetidines. rsc.org Another method is the base-promoted cyclization of dibromo amino esters, which can yield 3-bromoazetidines that can be further functionalized with various nucleophiles. rsc.org

The reduction of C-3 functionalized azetidin-2-ones with sodium borohydride has been shown to produce trans-azetidines diastereoselectively. rsc.org Additionally, a two-step method for the synthesis of 2-arylazetidines with trans stereochemistry has been reported, involving the treatment of oxiranylmethyl-benzylamine derivatives with a superbase mixture of lithium diisopropylamide and potassium tert-butoxide. acs.org This reaction proceeds regio- and diastereoselectively to form the four-membered ring. acs.org

Table 1: Diastereoselective Cyclization Strategies for Azetidine Synthesis
MethodStarting MaterialKey Reagents/ConditionsProduct StereochemistryReference
Mitsunobu Cyclizationβ-chloro-γ-sulfonylamino alcoholMitsunobu conditionstrans-2-aryl-3-chloroazetidines rsc.org
Base-Promoted CyclizationDibromo amino estersBase3-bromoazetidines rsc.org
Reduction of Azetidin-2-onesC-3 functionalized azetidin-2-onesNaBH₄, isopropanoltrans-azetidines rsc.org
Superbase-Induced CyclizationOxiranylmethyl-benzylamine derivativesLiDA-KOR superbasetrans-2,3-disubstituted azetidines acs.org

Enantioselective Catalysis in Azetidine Construction

Enantioselective catalysis offers a powerful tool for the synthesis of chiral azetidines. Copper-catalyzed asymmetric boryl allylation of azetines has been developed to access chiral 2,3-disubstituted azetidines with high enantioselectivity. nih.gov This method installs both a boryl and an allyl group across the C=C bond of the azetine, creating two new stereocenters. nih.gov The reaction proceeds via a boryl cupration followed by an SN2' allylation. nih.gov

Gold catalysis has also been employed in the synthesis of chiral azetidin-3-ones from chiral N-propargylsulfonamides. nih.gov This method avoids the use of potentially hazardous diazo compounds. nih.gov Phase-transfer catalysis using a novel cinchona alkaloid-derived catalyst has been successfully applied to the enantioselective synthesis of spirocyclic azetidine oxindoles. acs.org

Control of Stereochemistry in Ring-Opening and Functionalization Reactions

The stereochemistry of azetidines can also be controlled during ring-opening and subsequent functionalization reactions. The reduction of azetidin-2-ones to azetidines generally proceeds with retention of stereochemistry. acs.orgrsc.org

A notable example of stereocontrolled functionalization is the strain-release functionalization of pre-formed 1-azabicyclobutanes (ABBs). chemrxiv.org This approach allows for the modular synthesis of enantio- and diastereopure azetidines. chemrxiv.org The reaction of enantiopure ABBs with various nucleophiles proceeds stereospecifically. chemrxiv.org

Furthermore, the ring transformation of 2-(2-mesyloxyethyl)azetidines with different nucleophiles leads to the stereoselective formation of cis-3,4-disubstituted piperidines. nih.gov This reaction proceeds through a transient 1-azoniabicyclo[2.2.0]hexane intermediate that undergoes an SN2-type ring opening. nih.gov

Challenges and Innovations in Azetidine Synthesis

The synthesis of azetidines, including this compound, presents several challenges due to the inherent ring strain of the four-membered heterocycle. acs.orgacs.org This strain can lead to competing elimination reactions during cyclization and ring-opening under certain conditions. acs.orgrsc.org The synthesis of 2-arylazetidines, in particular, has been challenging, with few general synthetic methods available. acs.org

Innovations in this field are focused on developing more efficient, general, and stereoselective methods. The use of transition metal catalysis, such as palladium, copper, and gold, has significantly expanded the scope of azetidine synthesis. acs.orgnih.govnih.govacs.org The development of novel catalytic systems and the exploration of unique starting materials like 1-azabicyclobutanes are at the forefront of modern azetidine chemistry. uni-muenchen.denih.govchemrxiv.org The "Challenge-Device-Synthesis" methodology, although a broader concept, reflects the drive to find innovative solutions to complex synthetic challenges. researchgate.net

Recent advances include iron- and cobalt-catalyzed arylations of azetidines and cross-coupling reactions using Grignard reagents. uni-muenchen.de The development of one-pot procedures, such as the ring-opening/Buchwald-Hartwig coupling sequence of 3-arylated azetidines, streamlines the synthesis of complex azetidine derivatives. uni-muenchen.de

Table 2: Innovations in Azetidine Synthesis
InnovationDescriptionKey FeaturesReference
Transition Metal CatalysisUse of Pd, Cu, Au, Fe, Co catalysts for cross-coupling and cyclization reactions.Mild reaction conditions, broad substrate scope, high efficiency. acs.orguni-muenchen.denih.govnih.gov
Strain-Release SynthesisRing-opening of strained systems like 1-azabicyclobutanes (ABBs).Modular synthesis of 1,3-disubstituted azetidines. uni-muenchen.dechemrxiv.org
One-Pot ProceduresCombining multiple reaction steps into a single process.Increased efficiency, reduced waste. uni-muenchen.de
Enantioselective CatalysisUse of chiral catalysts to produce specific enantiomers.High enantioselectivity, access to chiral building blocks. nih.govnih.govacs.orgchemrxiv.org

Mechanistic Investigations of Azetidine Reactivity and Synthesis

Elucidation of Reaction Pathways and Intermediates

The construction of the azetidine (B1206935) core can proceed through various pathways, often involving highly reactive intermediates. While direct intramolecular SN2 reactions of γ-amino halides or alcohols are common, more complex catalytic cycles have been developed to enhance efficiency and control. frontiersin.org

Radical Pathways: Visible light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. chemrxiv.org For the synthesis of 3-aryl azetidines, tertiary benzylic radicals are key intermediates. chemrxiv.orgchemrxiv.org These radicals can be generated from precursors like 3-aryl-3-carboxylic acid azetidines through a decarboxylation process. digitellinc.com The resulting tertiary radical can then engage in further reactions, such as conjugate additions, to build molecular complexity. chemrxiv.org Another innovative pathway involves a [3+1] radical cascade cyclization. This process can be initiated by a photo-induced copper catalyst, leading to the formation of a tertiary alpha-amino carbon-centered radical, which subsequently undergoes a favored 4-exo-trig cyclization to yield the azetidine ring. nih.gov

Organometallic Pathways: Palladium catalysis is frequently employed in azetidine synthesis. One prominent pathway involves the intramolecular amination of unactivated C(sp³)–H bonds. organic-chemistry.org This transformation is proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle. The key steps involve the chelation-assisted C-H activation to form a palladacycle, oxidation of Pd(II) to Pd(IV), and subsequent C-N reductive elimination to form the azetidine ring. organic-chemistry.org In other contexts, such as the ring contraction of vinyl-substituted heterocycles to azetidines, the formation of a π-allyl Pd complex is a key mechanistic feature. acs.org This intermediate allows for the nucleophilic attack of the nitrogen atom to construct the four-membered ring. acs.org

Other Intermediates: The synthesis of azetidines can also be achieved through various cycloaddition strategies or ring-opening reactions that involve distinct intermediates. Nitrones, for instance, are versatile intermediates in the synthesis of nitrogen-containing compounds and can be involved in pathways leading to azetidines. sci-hub.se Gold carbene intermediates, typically generated from precursors like propargyl esters or diazo compounds, are highly electrophilic species that can react with nitrogen nucleophiles in cyclization reactions to form heterocyclic rings, including azetidines. unimi.it Lanthanide-catalyzed reactions, such as the intramolecular aminolysis of cis-3,4-epoxy amines, proceed through the coordination of the Lewis acidic metal to the epoxide, activating it for nucleophilic attack by the tethered amine. frontiersin.orgnih.gov

Table 1: Key Reaction Pathways and Intermediates in Azetidine Synthesis

Pathway Key Intermediate(s) Precursor Example Description
Photoredox Catalysis Tertiary benzylic radical 3-Aryl-3-carboxylic acid azetidine Decarboxylation generates a radical for C-C bond formation. chemrxiv.orgdigitellinc.com
Radical Cascade Tertiary alpha-amino carbon-centered radical Arylacetylene, amine, and alkyl halide Photo-induced copper catalysis leads to a 4-exo-trig cyclization. nih.gov
C-H Amination Pd(IV) complex Picolinamide (B142947) (PA) protected amine A Pd(II)/Pd(IV) cycle facilitates intramolecular C-N bond formation. organic-chemistry.org
Ring Contraction π-allyl Pd complex Vinyl oxazolidinone Extrusion of CO2 and subsequent nucleophilic attack by nitrogen. acs.org

Role of Catalysts and Reagents in Selectivity and Efficiency

The choice of catalyst and reagents is paramount in directing the outcome of azetidine synthesis, often determining the reaction's feasibility, rate, selectivity, and efficiency.

Lewis and Brønsted Acid Catalysis: In the synthesis of azetidines from epoxy amines, Lewis acids play a crucial role. Lanthanide (III) triflates, such as La(OTf)₃, are particularly effective. frontiersin.orgnih.gov A significant challenge in such reactions is that the acidic catalyst required to activate the epoxide can be quenched by the basic amine nucleophile. frontiersin.orgnih.gov However, lanthanoid triflates function as excellent catalysts that are not readily deactivated, enabling the regioselective ring-opening of epoxides to form the azetidine ring in high yield. frontiersin.orgnih.gov Similarly, Brønsted acids like triflic acid can be used to selectively activate tertiary benzylic alcohols on four-membered rings, allowing for their reaction with nucleophiles while keeping the strained ring intact. rsc.org

Transition Metal Catalysis: Palladium catalysts are central to C-H amination reactions for forming azetidines. The efficiency of these systems often relies on a combination of reagents. For example, the use of an oxidant, such as benziodoxole tosylate, is required to facilitate the Pd(II) to Pd(IV) oxidation, while an additive like silver acetate (B1210297) (AgOAc) promotes the crucial C-N bond-forming reductive elimination step. rsc.org In photo-induced copper-catalyzed syntheses, the specific ligand on the copper photosensitizer can dramatically impact the yield. Systematic screening has shown that certain heteroleptic P/N Cu(I) photosensitizers are highly effective, whereas common photocatalysts like Ru(bpy)₃Cl₂ may be completely inert for the same transformation. nih.gov Other metals like iron have also been used to catalyze the formation of 3-aryl-3-sulfanyl azetidines. imperial.ac.uk

Ancillary Reagents: In some synthetic methods, specific reagents are indispensable for the reaction to proceed. For instance, in the electroreductive intramolecular cross-coupling of imines to form azetidines, the addition of trimethylsilyl (B98337) chloride (TMSCl) was found to be essential to promote the desired cyclization. acs.org

Table 2: Selected Catalysts and Reagents in Azetidine Synthesis

Catalyst/Reagent Reaction Type Role
La(OTf)₃ Intramolecular aminolysis of epoxides Lewis acid; activates epoxide without being quenched by the amine. frontiersin.orgnih.gov
Triflic Acid Alkylation of azetidinols Brønsted acid; selectively activates the tertiary benzylic alcohol. rsc.org
Pd(OAc)₂ / PhI(OTs)₂ Intramolecular C-H amination Palladium catalyst and oxidant; enables the Pd(II)/Pd(IV) catalytic cycle. rsc.org
Cu(I) Photosensitizer Radical cascade cyclization Initiates radical formation under visible light for [3+1] cyclization. nih.gov

Influence of Electronic and Steric Factors on Reaction Outcomes

The substitution pattern of the substrates, including the electronic nature and steric bulk of the functional groups, can profoundly influence the reactivity, selectivity, and yield of azetidine synthesis.

Electronic Effects: The impact of electronic factors varies significantly depending on the reaction mechanism. In the photo-induced copper-catalyzed [3+1] radical cascade, the reaction was surprisingly insensitive to the electronic properties of the arylalkyne substrate, with both electron-donating (e.g., Me, OMe) and electron-withdrawing (e.g., CF₃, CN) groups being well-tolerated. nih.gov Conversely, in the La(OTf)₃-catalyzed aminolysis of aryl-substituted epoxides, electronic effects were critical; substrates with an electron-donating methoxy (B1213986) group on the aniline (B41778) ring proceeded smoothly, whereas those with an electron-withdrawing nitro group failed to react. frontiersin.org In a Cu(I)-catalyzed [3+1] cycloaddition to form azetines, the introduction of electron-withdrawing halogen or CF₃ groups to the N-aryl ring had minimal effect on yield or enantioselectivity, while electron-donating alkyl groups led to diminished results. nsf.gov

Steric Factors: Steric hindrance can play a dual role in azetidine synthesis. In some cases, bulky substituents can impede the reaction. For example, in a selenium-induced cyclization of homoallylamines, significant steric hindrance was found to inhibit the cyclization process. bham.ac.uk However, in other reactions, steric bulk is well-tolerated or can even be beneficial. In the La(OTf)₃-catalyzed aminolysis, a substrate bearing a bulky tert-butyl group on the amine afforded the corresponding azetidine in high yield. frontiersin.org In palladium-catalyzed C-H amination, substrate steric effects, along with torsional strain, can influence product selectivity, favoring the desired cyclization over potential side reactions like acetoxylation. organic-chemistry.org The stereochemistry of substrates is also a critical factor. For instance, in the cobalt-catalyzed carbonylation of aziridines to form β-lactams (which can be reduced to azetidines), the cis-aziridine isomers were found to be more reactive and gave higher regioselectivity than the corresponding trans-isomers. acs.org

Table 3: Influence of Substituent Effects on Azetidine Synthesis

Factor Reaction Type Observation
Electronic Photoredox Radical Cascade Reaction is largely insensitive; tolerates both electron-donating and withdrawing groups on the aryl ring. nih.gov
Electronic La(OTf)₃-catalyzed Aminolysis Reaction is sensitive; electron-donating groups are favorable, while electron-withdrawing groups can shut down reactivity. frontiersin.org
Steric La(OTf)₃-catalyzed Aminolysis Bulky groups (e.g., tert-butyl) on the amine nucleophile are well-tolerated, giving high yields. frontiersin.org
Steric Selenium-induced Cyclization Bulky substituents on the homoallylamine can inhibit the cyclization process. bham.ac.uk
Steric/Strain Pd-catalyzed C-H Amination Steric and torsional strain can improve selectivity by disfavoring competing side reactions. organic-chemistry.org

| Stereochemistry | Cobalt-catalyzed Carbonylation | cis-Aziridine substrates show higher reactivity and selectivity than trans-isomers. acs.org |

Theoretical and Computational Chemistry Studies on Azetidine Systems

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations offer a detailed picture of the electronic landscape within azetidine (B1206935) derivatives, explaining their stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. In the context of azetidine systems, DFT calculations have been employed to understand a variety of phenomena, from the molecular orbitals of azetidine-containing ligands to the energetic properties of high-energy-density compounds derived from the azetidine scaffold. researchgate.netresearchgate.net

For instance, studies on nitroimine derivatives of azetidine used DFT to calculate heats of formation (HOFs), bond dissociation energies (BDEs), and other parameters to assess their potential as high-energy-density compounds. researchgate.net The calculations revealed that the introduction of nitroimine groups significantly increases the HOFs, a key indicator of energetic potential. researchgate.net A linear correlation was observed between the number of nitroimine substituents and the heat of formation, suggesting a predictable way to tune the energetic properties of these molecules. researchgate.net

The following table summarizes the calculated total energies, zero-point energies, thermal corrections, and heats of formation for a series of nitroimine-substituted azetidines.

CompoundTotal Energy (Hartree)Zero-Point Energy (kJ/mol)Thermal Correction (kJ/mol)Heat of Formation (HOF) (kJ/mol)
Azetidine-173.95425.5436.488.7
Derivative A-487.89468.2486.2267.8
Derivative B-487.89468.2486.2265.7
Derivative C-801.83510.9535.1513.8
Derivative D-801.83510.9535.1511.3
Derivative E-1115.77553.1584.1759.4
Derivative F-1429.71595.8633.01007.5
Data sourced from a theoretical study on nitroimine derivatives of azetidine. researchgate.net

DFT calculations have also been instrumental in predicting the outcomes of chemical reactions involving azetidines. By calculating the frontier orbital energies of reactants, researchers can predict whether specific pairs of molecules will react to form an azetidine. mit.eduthescience.dev

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy for studying molecular systems. These methods have been applied to azetidine to compute its force field and vibrational spectra, offering a fundamental understanding of its molecular structure and dynamics. acs.org High-level ab initio studies, while computationally intensive, are crucial for benchmarking other methods and for investigating systems where electron correlation is particularly important, such as in the study of reaction transition states and weak intermolecular interactions. acs.org

Conformational Analysis of Azetidine Rings

The four-membered azetidine ring is not planar and exists in puckered conformations. Computational studies are essential for determining the preferred geometries and the energy barriers between different conformations. The puckering of the ring is a critical feature that influences its reactivity and its interaction with biological targets. Computational approaches, such as those using Monte Carlo searches coupled with molecular mechanics and further optimization at higher levels of theory, can identify the minimum energy conformers of azetidine derivatives. figshare.com These studies help in understanding how substituents on the ring affect its conformational preferences.

Prediction of Reactivity and Selectivity via Computational Modeling

Computational modeling has emerged as a powerful predictive tool in the synthesis of azetidines. mit.eduthescience.dev By developing computational models, researchers can prescreen potential starting materials to determine which combinations are likely to react successfully to form the desired azetidine products. mit.eduthescience.dev This approach significantly reduces the trial-and-error process in the laboratory. thescience.dev

A notable example involves a photocatalyzed reaction to create azetidines. Researchers used computational models to calculate the frontier orbital energies for a series of alkenes and oximes. mit.eduthescience.dev These calculations allowed them to predict which pairs would react to form an azetidine. mit.eduthescience.dev The model's predictions were largely accurate when tested experimentally, demonstrating the power of this predictive approach. mit.edu This strategy has expanded the known range of substrates for azetidine synthesis. mit.edu Calculations have also been used to support experimental observations regarding the structure and reactivity of azetidine-borane complexes, shedding light on the stereoselectivity of their reactions. nih.gov

Elucidation of Reaction Mechanisms through Computational Studies

Understanding the detailed mechanism of a chemical reaction is crucial for its optimization and application. Computational studies provide insights into reaction pathways, transition states, and intermediates that are often difficult or impossible to observe experimentally. For the synthesis of azetidines, DFT calculations have been used to understand the preference for a 4-exo-dig cyclization over a 5-endo-dig pathway in the copper-catalyzed photoinduced radical cyclization of ynamides. nih.gov These calculations revealed that the 4-exo-dig process is kinetically favored, explaining the observed product distribution. nih.gov

In another study, researchers used computational models to understand a photocatalytic reaction that forms azetidines. mit.eduthescience.dev The models helped predict which compounds would react and guided the synthesis of derivatives of FDA-approved drugs. mit.edu Computational studies have also been used to suggest the mechanism for the formation of pyrrolizidinones from imino-alkynes, proposing an intramolecular [2+2]-cycloaddition pathway. nih.gov Similarly, mechanistic studies of the aza-Paterno-Büchi reaction to synthesize azetidines suggested that the reaction proceeds via a triplet energy transfer mechanism, as the singlet excited state was found to be unreactive. rsc.org

Studies on Ring Strain and Energetics

The reactivity of azetidines is largely governed by their inherent ring strain, which is a consequence of the deviation of bond angles from the ideal values for sp³-hybridized atoms. The ring strain of azetidine is approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (27.7 kcal/mol) and the more stable, unreactive pyrrolidines (5.4 kcal/mol). rsc.org This moderate ring strain makes azetidines stable enough for handling while also providing a thermodynamic driving force for ring-opening reactions, which is a key aspect of their synthetic utility. rsc.orgrsc.org

The introduction of an azetidine structure into larger molecules, particularly in the context of energetic materials, can enhance performance due to the additional energy released upon the opening of the strained ring during decomposition. nih.gov Computational strategies are used to design new energetic materials by combining high-nitrogen content structures with the high ring strain of the azetidine moiety. nih.gov This build-and-release strategy, founded on creating molecular strain and then selectively breaking bonds, is a powerful approach in synthesis. researchgate.net

Molecular Dynamics Simulations to Understand Molecular Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In the context of azetidine systems, MD simulations provide valuable insights into their conformational dynamics, interaction with solvents, and binding to biological targets. While specific MD simulation data for 3-(4-Propylphenyl)azetidine is not extensively available in public literature, the behavior of related azetidine derivatives in simulations can serve as a strong indicator of the types of molecular behaviors this compound might exhibit.

Conformational Analysis and Flexibility

Solvation and Environmental Effects

The behavior of a molecule is significantly influenced by its environment, particularly the solvent. MD simulations can model the explicit interactions between an azetidine derivative and surrounding solvent molecules, such as water. Studies on azetidine-2-carboxylic acid have revealed its preferential positioning at the interface of water and a nonpolar solvent (cyclohexane), spending more time in the aqueous layer compared to proline. nih.gov These simulations also quantify interaction energies, showing that Aze has stronger electrostatic but weaker non-electrostatic interactions with water compared to proline. nih.gov

Binding Interactions and Stability

In the context of drug design and discovery, MD simulations are crucial for understanding how a ligand, such as an azetidine derivative, interacts with a biological target, typically a protein. These simulations can validate docking poses and assess the stability of the ligand-protein complex over time. For a novel azetidine derivative studied as a potential antiviral agent, MD simulations were performed to validate docking results against Hepatitis C virus (HCV) NS5B and Norovirus targets. researchgate.net The root-mean-square deviation (RMSD) of the complex was monitored over the simulation time to ensure stability. researchgate.net

Research Findings from a Study on a Novel Azetidine Derivative

In one computational study, a novel azetidine derivative was investigated for its potential as an antiviral inhibitor. researchgate.net After performing molecular docking, MD simulations were carried out for 90 nanoseconds to validate the stability of the ligand-protein complexes and to calculate the binding free energies using the Molecular Mechanics‐Poisson‐Boltzmann Surface Area (MM‐PBSA) method. researchgate.net The key findings are summarized in the table below.

Target ProteinRMSD Range (Å)Binding Energy (ΔGbind) (kJ/mol)
Hepatitis C Virus (HCV) NS5B0.75 - 1.5-18.34
Norovirus0.75 - 1.5-16.10

Data sourced from a theoretical study on a novel azetidine derivative. researchgate.net

The low and stable RMSD values indicated that the azetidine derivative formed a stable complex with both viral proteins. researchgate.net The negative binding energies suggested favorable interactions, supporting the potential of the compound as an inhibitor. researchgate.net Such studies on related azetidine systems underscore the utility of MD simulations in predicting the molecular behavior and therapeutic potential of compounds like this compound.

Application of Azetidine Scaffolds As Synthetic Intermediates and Building Blocks

Role in the Synthesis of Complex Organic Molecules

Azetidine (B1206935) derivatives, including 3-arylazetidines like 3-(4-Propylphenyl)azetidine, are increasingly utilized as foundational components in the synthesis of complex organic molecules, particularly those with pharmaceutical relevance. nih.govchemrxiv.org Their rigid, three-dimensional structure makes them attractive as bioisosteres for other cyclic systems, such as piperidines, in drug discovery programs. nih.gov The incorporation of the 3-(4-propylphenyl) moiety introduces specific steric and electronic properties that can be crucial for molecular recognition and biological activity.

The synthesis of complex molecules often relies on the strategic functionalization of the azetidine ring. For instance, methods have been developed for the palladium-catalyzed cross-coupling of 3-aryl- and 3-heteroarylazetidine-3-carboxylic acid compounds, providing access to a wide range of derivatives that can serve as analogues to existing drugs. mdpi.com Furthermore, the development of nickel-catalyzed Suzuki cross-coupling reactions enables the synthesis of azetidines bearing all-carbon quaternary centers, a significant step toward creating structurally novel and complex molecules from simple, commercially available starting materials. nih.gov This method has been applied to modify natural products and other biologically relevant molecules. nih.gov

A notable application is the use of azetidine building blocks in creating analogues of known bioactive agents. For example, by replacing a piperidine (B6355638) ring with an azetidine scaffold, researchers have synthesized analogues of a melanocortin-1 receptor (MC-1R) agonist and a vesicular acetylcholine (B1216132) transporter (VAChT) inhibitor, highlighting the potential of this methodology in drug optimization. nih.gov The versatility of the azetidine ring is further demonstrated by its use in preparing constrained peptide analogues, where azetidine-3-carboxylic acids act as β-proline mimics. mdpi.com

Table 1: Examples of Complex Molecules Synthesized Using Azetidine Intermediates

Intermediate Type Synthetic Method Target Molecule Class Reference
1-Azabicyclo[1.1.0]butane (ABB) Nickel-catalyzed Suzuki Cross-Coupling MC-1R Agonist / VAChT Inhibitor Analogues nih.gov
3-Arylazetidine-3-carboxylic acid Palladium-catalyzed Cross-Coupling Meperidine Analogues mdpi.com
3-(Pyrazol-1-yl)azetidine Aza-Michael Addition Disease-Modifying Antirheumatic Drug Scaffolds mdpi.com
2-Substituted Azetidines Photochemical Decarboxylative Alkylation Diverse Building Blocks for Medicinal Chemistry chemrxiv.org

Precursors for Other Heterocyclic Systems

The inherent ring strain of the azetidine core makes it an excellent precursor for the synthesis of other, often larger, heterocyclic systems through ring-expansion and rearrangement reactions. rsc.orgrsc.org These transformations leverage the relief of strain as a thermodynamic driving force to construct five-, six-, and even eight-membered rings, which are prevalent in natural products and pharmaceuticals. nih.govacs.org

One common transformation is the expansion of azetidines into pyrrolidines (five-membered rings). For example, a La(OTf)₃-catalyzed reaction of trans-3,4-epoxy amines leads to the formation of 3-hydroxypyrrolidines through a C4-selective intramolecular epoxide aminolysis. nih.gov This contrasts with the reaction of cis-3,4-epoxy amines, which yields azetidines. nih.govfrontiersin.org Similarly, the reaction of 1-arenesulfonylaziridines with dimethylsulfonium ylides can be tuned to produce trans-1-arenesulfonyl-2-ethoxycarbonyl-3-phenylazetidines, which can serve as precursors for further transformations. researchgate.net

Ring expansions to six-membered piperidines have also been documented. Piperidin-4-ones, which are valuable intermediates for functionalized piperidines, can be synthesized from azetidine precursors. rsc.org Furthermore, the unsaturated counterparts of azetidines, known as azetines, can undergo ring-expansion to form various five- and six-membered heterocycles. nih.gov For instance, 2-azetines have been converted into dihydropyridines and other six-membered rings. nih.gov

More complex rearrangements can lead to larger ring systems. Acid-mediated ring-expansion of N-aryl-2-vinylazetidines has been shown to produce tetrahydrobenzazocines, an eight-membered heterocyclic system. acs.org In a different approach, the reaction of 3-phenyl-1-azabicyclo[1.1.0]butane with dimethyl acetylenedicarboxylate (B1228247) results in a formal cycloaddition and ring enlargement to produce a 1-azabicyclo[2.1.1]hexane derivative. uzh.ch

Table 2: Ring Transformation Reactions of Azetidine Scaffolds

Starting Azetidine Derivative Reagent/Catalyst Resulting Heterocycle Ring Size Reference
trans-3,4-Epoxy amine La(OTf)₃ 3-Hydroxypyrrolidine 5-membered nih.gov
2-Azetine Various Dihydropyridine 6-membered nih.gov
N-Aryl-2-vinylazetidine Acid Tetrahydrobenzazocine 8-membered acs.org
3-Phenyl-1-azabicyclo[1.1.0]butane Dimethyl acetylenedicarboxylate 1-Azabicyclo[2.1.1]hexane 6-membered bicyclic uzh.ch

Development of New Synthetic Methodologies Utilizing Azetidine Intermediates

The unique reactivity of the azetidine ring has spurred the development of new synthetic methodologies. rsc.org These methods often focus on the selective functionalization of the azetidine core or utilize its strain in novel chemical transformations. nih.gov The compound this compound and its analogues are ideal substrates for exploring and validating these new reactions.

A significant area of development is the catalytic functionalization of the azetidine ring. For example, visible light-mediated aza Paternò–Büchi reactions have been developed for the [2+2] cycloaddition of imines and alkenes, providing a mild and efficient route to highly functionalized azetidines. nih.gov Another innovative approach involves the direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents in the presence of a copper catalyst, which rapidly yields bis-functionalized azetidines. organic-chemistry.org This strain-release homologation strategy demonstrates how the high reactivity of strained precursors can be harnessed for efficient synthesis. rsc.org

Iron-catalyzed thiol alkylation of N-Cbz azetidinols represents another mild and effective method for creating new C-S bonds at the C3 position, yielding 3-aryl-3-sulfanyl azetidines. nih.gov This reaction proceeds through a stabilized azetidine carbocation intermediate. nih.gov Furthermore, photoredox catalysis has been employed for the decarboxylative functionalization of benzylic azetidines. chemrxiv.org This method allows for the generation of tertiary benzylic azetidine radicals, which can then undergo conjugate addition to activated alkenes, forming new C-C bonds. chemrxiv.org

These methodologies expand the toolbox available to synthetic chemists, enabling the construction of previously inaccessible or difficult-to-synthesize azetidine-containing compounds. The operational simplicity and broad substrate scope of many of these new methods make azetidine intermediates, such as this compound, even more valuable as building blocks in modern organic synthesis. mdpi.comnih.gov

Advanced Analytical Methodologies for Structural Elucidation of Azetidine Derivatives

Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry, X-ray Diffraction)

Spectroscopic methods provide detailed information about the molecular framework and connectivity of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3-(4-Propylphenyl)azetidine, both ¹H and ¹³C NMR would provide crucial data.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the azetidine (B1206935) ring and the 4-propylphenyl group. The protons on the azetidine ring typically appear as multiplets due to spin-spin coupling. ipb.pt The methylene (B1212753) protons adjacent to the nitrogen (at positions 2 and 4) would likely resonate in the range of δ 3.0-4.0 ppm, while the methine proton at position 3 would be coupled to the adjacent methylene protons and the protons of the phenyl ring. The aromatic protons of the 4-propylphenyl group would appear as two doublets in the aromatic region (around δ 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The propyl group would exhibit a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the phenyl ring.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The carbon atoms of the azetidine ring are expected to resonate in the aliphatic region, with the carbons bonded to the nitrogen appearing at around δ 40-60 ppm. ipb.pt The carbons of the 4-propylphenyl group would show characteristic signals in the aromatic region (δ 120-150 ppm) and the aliphatic region for the propyl side chain.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Azetidine CH₂ (C2, C4)3.0 - 4.0 (m)40 - 60
Azetidine CH (C3)3.5 - 4.5 (m)35 - 55
Aromatic CH (Phenyl)7.0 - 7.5 (d)125 - 130
Aromatic C (ipso, C-Propyl)-140 - 150
Aromatic C (ipso, C-Azetidine)-135 - 145
Propyl CH₂ (Ar-CH₂)2.5 - 2.8 (t)35 - 45
Propyl CH₂1.5 - 1.8 (sext)20 - 30
Propyl CH₃0.8 - 1.1 (t)10 - 15

Note: Predicted values are based on general spectral data for azetidine and substituted phenyl rings. ipb.ptunesp.br Actual values may vary. m = multiplet, t = triplet, sext = sextet, d = doublet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the azetidine ring. chemicalbook.com

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are characteristic of C-H stretching on the phenyl ring.

C-H Stretch (Aliphatic): Bands in the region of 2850-2960 cm⁻¹ would correspond to the C-H stretching of the azetidine ring and the propyl group.

C=C Stretch (Aromatic): Aromatic ring stretching vibrations would appear as several bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the azetidine ring would likely be observed in the 1100-1300 cm⁻¹ region.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3300 - 3500Weak-Medium
Aromatic C-H Stretch> 3000Medium
Aliphatic C-H Stretch2850 - 2960Medium-Strong
Aromatic C=C Stretch1450 - 1600Medium
C-N Stretch1100 - 1300Medium

Note: These are general expected ranges and the actual spectrum may show variations. chemicalbook.comorientjchem.org

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₂H₁₇N), the molecular weight is approximately 175.27 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 175. The fragmentation pattern would likely involve the loss of fragments from the propyl chain and the opening of the azetidine ring. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments. nist.gov

X-ray Diffraction

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the purity assessment of non-volatile and thermally labile compounds. nih.govd-nb.info A reversed-phase HPLC method would be suitable for analyzing this compound.

Methodology: A typical setup would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govlgcstandards.com Detection is commonly achieved using a UV detector, as the phenyl group in the molecule will absorb UV light. The retention time of the compound would be dependent on the specific conditions (e.g., mobile phase composition, flow rate, column temperature).

Purity Assessment: The purity of a sample is determined by integrating the peak area of the main compound and any impurity peaks in the chromatogram. A high-purity sample would show a single major peak with minimal or no other peaks. lgcstandards.com The method can be validated for parameters such as linearity, precision, accuracy, and limit of detection (LOD) and quantification (LOQ). nih.gov

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the separation and analysis of volatile compounds. researchgate.net Given the likely volatility of this compound, GC could be employed for its analysis.

Methodology: The sample would be injected into a heated port where it is vaporized and then carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column wall. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. researchgate.netjfda-online.com GC-MS is particularly useful as it provides both retention time information for quantification and mass spectra for the identification of the compound and any impurities. researchgate.netoapi.int

Isolation: Preparative GC can be used for the isolation of small quantities of the pure compound, although it is less common than preparative HPLC for larger scale purifications. jfda-online.com

Interactive Data Table: General Chromatographic Conditions for Azetidine Derivatives

Technique Stationary Phase Mobile Phase/Carrier Gas Detection Application
HPLCC18 (Reversed-Phase)Acetonitrile/Water or Methanol/Water with bufferUVPurity Assessment, Isolation nih.govlgcstandards.com
GCPolysiloxane-based (e.g., DB-5)Helium or NitrogenFID, MSPurity Assessment, Impurity Profiling researchgate.netjfda-online.com

Future Perspectives in Azetidine Chemistry

Emerging Synthetic Strategies

The construction of the strained four-membered azetidine (B1206935) ring, particularly with aryl substituents at the 3-position, has been a subject of intense research. Several innovative methods have been developed that offer efficient access to 3-aryl-azetidines, and these can be readily adapted for the synthesis of 3-(4-Propylphenyl)azetidine .

One of the most powerful and versatile methods is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . This approach typically involves the coupling of a 3-haloazetidine derivative with an appropriate arylboronic acid. For the synthesis of our target compound, this would involve the reaction of a protected 3-iodoazetidine (B8093280) with 4-propylphenylboronic acid. organic-chemistry.org The use of suitable palladium catalysts and ligands is crucial for achieving high yields and preventing side reactions. escholarship.org

Another prominent strategy is the Friedel-Crafts arylation . This classic carbon-carbon bond-forming reaction can be applied to the synthesis of 3,3-diarylazetidines from N-protected 3-arylazetidin-3-ols. researchgate.netcore.ac.uk A potential route to This compound could involve the arylation of a suitable precursor with propylbenzene (B89791) in the presence of a Lewis acid like aluminum chloride. researchgate.netcore.ac.uk

Photochemical methods , such as the aza Paternò-Büchi reaction, have also gained traction for the synthesis of azetidines. rsc.orgrsc.orgacs.orgresearchgate.net This [2+2] photocycloaddition between an imine and an alkene offers a direct route to the azetidine core. The synthesis of This compound could be envisioned through the photocycloaddition of an appropriate imine with 4-propylstyrene. rsc.orgrsc.org Visible-light-mediated approaches are particularly attractive due to their milder reaction conditions. acs.orgrsc.org

Furthermore, strain-release synthesis from highly strained precursors like 1-azabicyclo[1.1.0]butanes presents a modular approach to constructing substituted azetidines. researchgate.netsemanticscholar.org The reaction of these precursors with organometallic reagents, such as Grignard reagents derived from 4-bromopropylbenzene, could provide access to the desired 3-aryl-azetidine. semanticscholar.org

Finally, intramolecular cyclization reactions, such as the palladium-catalyzed amination of C(sp³)-H and C(sp²)-H bonds, offer another pathway to functionalized azetidines. organic-chemistry.org

Table 1: Emerging Synthetic Strategies for 3-Aryl-Azetidines

Synthetic Strategy Key Reactants Catalyst/Reagent Potential for this compound Reference(s)
Suzuki-Miyaura Cross-Coupling 3-Iodoazetidine, 4-Propylphenylboronic acid Palladium catalyst (e.g., Pd(PPh₃)₄) High organic-chemistry.orgescholarship.org
Friedel-Crafts Arylation N-Boc-3-hydroxyazetidine, Propylbenzene Lewis Acid (e.g., AlCl₃) Moderate to High researchgate.netcore.ac.uk
Aza Paternò-Büchi Reaction Imine, 4-Propylstyrene UV light or Visible light photocatalyst High rsc.orgrsc.orgacs.orgrsc.org
Strain-Release Synthesis 1-Azabicyclo[1.1.0]butane, 4-Propylphenyl Grignard reagent - High researchgate.netsemanticscholar.org
Intramolecular C-H Amination Picolinamide-protected amine Palladium catalyst Moderate organic-chemistry.org

Novel Reactivity Discoveries

The inherent ring strain of the azetidine scaffold dictates its reactivity, making it susceptible to various ring-opening reactions. rsc.orgambeed.com This reactivity can be harnessed for the synthesis of more complex acyclic and heterocyclic structures. For This compound , the electronic nature of the 4-propylphenyl group, being a weakly electron-donating group, is expected to have a subtle but noticeable influence on the reactivity of the azetidine ring compared to unsubstituted phenylazetidine.

Nucleophilic ring-opening is a characteristic reaction of azetidines. researchgate.net Activation of the nitrogen atom, for instance through protonation or N-alkylation, renders the ring susceptible to attack by nucleophiles. nih.govresearchgate.net The regioselectivity of this ring-opening is influenced by the substituents on the ring. In the case of This compound , nucleophilic attack could potentially occur at either the C2 or C4 position, leading to the formation of γ-amino derivatives. The presence of the aryl group at C3 might sterically hinder attack at the adjacent carbons, influencing the reaction's outcome.

Recent research has also explored the radical functionalization of azetidines. chemrxiv.orgchemrxiv.orgresearchgate.net Visible-light photoredox catalysis has enabled the generation of radicals at the benzylic position of 3-aryl-azetidines, which can then participate in various C-C bond-forming reactions. chemrxiv.orgchemrxiv.orgresearchgate.net This strategy could be applied to This compound to introduce further complexity at the 3-position.

The azetidine ring can also participate in cycloaddition reactions and ring-expansion reactions , providing access to larger heterocyclic systems. medwinpublishers.comepfl.ch For example, the reaction of azetidines with isocyanates can lead to the formation of six-membered rings.

Table 2: Potential Reactivity of this compound

Reaction Type Description Potential Products Reference(s)
Nucleophilic Ring-Opening Acid-catalyzed cleavage of the azetidine ring by a nucleophile. γ-(4-Propylphenyl)amines researchgate.netnih.govresearchgate.net
Radical Functionalization Generation of a radical at the benzylic C3 position for further C-C bond formation. 3-Alkyl-3-(4-propylphenyl)azetidines chemrxiv.orgchemrxiv.orgresearchgate.net
Ring Expansion Reaction with suitable reagents to form larger heterocyclic rings. Substituted piperidines or other 6-membered heterocycles medwinpublishers.comepfl.ch

Advancements in Computational Approaches

Computational chemistry has become an indispensable tool in understanding and predicting the properties and reactivity of molecules. For azetidine derivatives, computational studies have provided valuable insights into their conformational preferences, electronic structures, and reaction mechanisms.

Density Functional Theory (DFT) calculations are frequently employed to model the geometry and energetics of azetidine systems. These calculations can help in predicting the most stable conformers of This compound and understanding how the 4-propylphenyl substituent influences the puckering of the four-membered ring.

Computational studies have also been instrumental in elucidating the mechanisms of various reactions involving azetidines, such as the aza Paternò-Büchi reaction and radical-mediated functionalizations. chemrxiv.orgchemrxiv.orgresearchgate.net For instance, computational evidence has helped to understand the substrate-dependent switch in the mechanism of photoredox/nickel-catalyzed conversions of aryl halides to aryl aminooxetanes, a related class of compounds. chemrxiv.org Such studies can guide the optimization of reaction conditions for the synthesis of This compound .

Furthermore, computational models can predict the reactivity of benzylic radicals. Studies have shown that benzylic radicals that are part of a strained ring, like an azetidine, are less stable and more π-delocalized, which can influence the outcome of subsequent reactions. researchgate.netchemrxiv.orgchemrxiv.orgresearchgate.net These insights are directly applicable to understanding the reactivity of radical intermediates derived from This compound .

Table 3: Applications of Computational Chemistry to this compound

Computational Method Application Predicted Information Reference(s)
Density Functional Theory (DFT) Conformational analysis Ring puckering, substituent orientation General computational chemistry principles
Mechanistic Studies (e.g., DFT) Elucidation of reaction pathways Transition state energies, reaction intermediates chemrxiv.orgchemrxiv.orgresearchgate.net
Radical Stability Calculations Predicting reactivity of radical intermediates Stability and delocalization of the benzylic radical researchgate.netchemrxiv.orgchemrxiv.orgresearchgate.net

Integration of Azetidine Chemistry into Broader Synthetic Paradigms

The azetidine scaffold is increasingly recognized as a valuable building block in medicinal chemistry and the synthesis of complex molecules. core.ac.ukmedwinpublishers.comsmolecule.comnih.govchemrxiv.orgnih.gov The incorporation of an azetidine ring can significantly impact the pharmacological properties of a drug candidate, often improving metabolic stability, aqueous solubility, and binding affinity.

This compound represents a "sp³-rich" fragment, a desirable feature in modern drug design that often leads to improved clinical success rates. The 4-propylphenyl substituent provides a point for further functionalization and can engage in hydrophobic interactions within a biological target.

Azetidines, including 3-aryl derivatives, have been incorporated into a wide range of biologically active compounds, including ligands for monoamine transporters, which are important targets for the treatment of central nervous system disorders. nih.gov The This compound scaffold could serve as a starting point for the development of novel therapeutic agents in this area.

The ability to perform late-stage functionalization on the azetidine ring or the aryl substituent further enhances the utility of this scaffold in diversity-oriented synthesis. acs.org This allows for the rapid generation of libraries of related compounds for biological screening.

The integration of azetidine chemistry into automated synthesis platforms and flow chemistry is also an emerging trend, enabling the efficient and scalable production of these valuable building blocks for drug discovery programs. chemrxiv.org

Table 4: Potential Applications of this compound in Synthesis

Application Area Role of the Azetidine Scaffold Potential Impact Reference(s)
Medicinal Chemistry Bioisosteric replacement, sp³-rich fragment Improved pharmacokinetic and pharmacodynamic properties core.ac.ukmedwinpublishers.comsmolecule.comnih.govchemrxiv.orgnih.gov
Diversity-Oriented Synthesis Scaffold for library generation Rapid exploration of chemical space acs.org
Complex Molecule Synthesis Constrained building block Introduction of specific 3D geometry General synthetic principles
Flow Chemistry Amenable to continuous processing Scalable and efficient synthesis chemrxiv.org

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-(4-Propylphenyl)azetidine in laboratory settings?

  • Methodological Answer: Synthesis optimization should focus on substituent effects and reaction conditions. For example, electron-donating groups on aromatic rings (e.g., methoxy groups) may hinder cyclization to azetidines, as seen in related systems where 4-methoxy derivatives failed to form cyclized products . Use kinetic control strategies to favor azetidine over pyrrolidine by selecting benzylic substituents and avoiding steric hindrance. Monitor reaction progress via NMR or HPLC to assess conversion ratios.

Q. How can researchers safely handle this compound given its potential hazards?

  • Methodological Answer: Safety protocols should include:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Conduct reactions in fume hoods to minimize inhalation risks (H333 hazard code) .
  • Emergency Procedures: In case of exposure, rinse eyes with water for 15 minutes (P305+P351) and seek medical advice (P313) . Store the compound in amber glass bottles under inert gas to prevent degradation .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer: Use a combination of:

  • NMR Spectroscopy: Confirm regiochemistry and purity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on azetidine ring protons (δ ~3.5–4.5 ppm) and aryl group signals.
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular weight and isotopic patterns.
  • HPLC with Chiral Columns: Assess enantiomeric excess if asymmetric synthesis is attempted .

Advanced Research Questions

Q. What computational methods can elucidate the enantioselectivity of this compound synthesis catalyzed by chiral phosphoric acids?

  • Methodological Answer: Density Functional Theory (DFT) calculations, such as those using the B3LYP functional, can model transition states to identify selectivity origins. For example, activation free energy differences between tautomeric intermediates (e.g., thiol vs. thione) can explain preference for azetidine over pyrrolidine formation . Compare computed energy barriers with experimental enantiomeric ratios to validate mechanistic hypotheses.

Q. How does this compound interact with biological targets such as the NLRP3 inflammasome?

  • Methodological Answer: In vitro assays using LPS-stimulated BV2 microglial cells can evaluate anti-inflammatory activity. Measure reductions in pro-inflammatory cytokines (IL-1β, TNF-α) via ELISA and quantify ROS generation using fluorescent probes (e.g., DCFH-DA). Western blotting can confirm downregulation of TLR4/MyD88/NF-κB signaling pathways, as demonstrated in structurally related azetidine derivatives .

Q. What strategies improve the stability of this compound under physiological conditions for drug delivery applications?

  • Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to the azetidine nitrogen or aryl substituents to enhance metabolic stability.
  • Lipid Nanoparticle Encapsulation: Use PEGylated liposomes to protect the compound from rapid clearance, as shown for similar small molecules targeting the central nervous system .
  • pH-Sensitive Release: Incorporate pH-labile linkers (e.g., hydrazones) for targeted delivery to acidic microenvironments like tumor tissues .

Q. How do substituents on the phenyl ring influence the electronic properties of this compound?

  • Methodological Answer: Perform Hammett analysis by synthesizing derivatives with electron-withdrawing (e.g., -NO2) or electron-donating (e.g., -OMe) groups. Use cyclic voltammetry to measure oxidation potentials and correlate with σ values. Computational Natural Bond Orbital (NBO) analysis can quantify charge distribution changes, aiding in structure-activity relationship (SAR) studies .

Data Contradictions and Resolution

Q. Conflicting reports exist regarding the reactivity of azetidine derivatives under basic conditions. How can these discrepancies be resolved?

  • Methodological Answer: Systematically vary reaction parameters (pH, solvent polarity, temperature) and monitor intermediates via LC-MS. For instance, in aqueous NaOH, azetidines may undergo ring-opening via nucleophilic attack, whereas non-polar solvents (e.g., dichloromethane) stabilize the ring structure . Replicate conflicting studies under controlled conditions to identify critical variables.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.